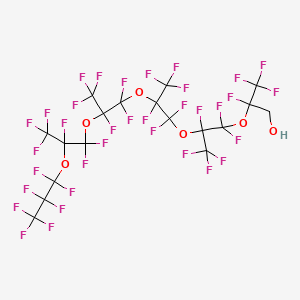

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)

Description

Classification within the Perfluoropolyether (PFPE) Family

PFPEs are categorized into four structural families based on synthesis methods and backbone configurations:

The subject compound belongs to the K-type PFPE family, synthesized via CsF-catalyzed anionic polymerization of hexafluoropropylene oxide (HFPO). Its fully fluorinated ether backbone and pentamethyl-oxaoctadecanol terminal group confer unique solubility profiles in polar solvents like ethanol and propylene glycol.

Historical Development of PFPEs

PFPEs emerged in the 1960s to meet U.S. Air Force requirements for oxygen-compatible lubricants in rocket propulsion systems. The development timeline includes:

- 1965 : Commercial production of Y-type PFPEs via HFP photooxidation

- 1972 : Introduction of K-type PFPEs through HFPO polymerization

- 1980s : Expansion into electronics for vacuum greases and magnetic media coatings

- 2000s : Functionalization with terminal hydroxyl groups for polymer compatibilization

This compound’s specific synthesis pathway, involving sequential oligomerization of HFPO followed by terminal hydroxylation, was refined in the early 2000s to enable covalent bonding with hydrocarbon polymers.

Significance in Material Science

The compound’s material properties stem from three structural features:

- Perfluorinated Backbone : $$ \text{C-F} $$ bond energy (485 kJ/mol) ensures resistance to radical degradation

- Ether Linkages : $$ \text{C-O-C} $$ bonds provide chain flexibility ($$ T_g < -70^\circ\text{C} $$)

- Terminal Hydroxyl : Enables esterification with silanes/isocyanates for surface functionalization

Key applications include:

Relationship to Other Perfluorinated Compounds

Compared to non-polymeric perfluoroalkyl substances (e.g., PFOA/PFOS), this PFPE derivative exhibits distinct properties:

The compound’s polymeric nature and lack of bioavailable functional groups differentiate it from restricted substances, though environmental persistence remains a concern. Its ether-dominated structure contrasts with fluorotelomer alcohols (e.g., 6:2 FTOH), which contain $$ \text{CF}2\text{CH}2\text{OH} $$ termini prone to degradation.

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H3F35O6/c19-2(1-54,8(26,27)28)55-15(46,47)4(22,10(32,33)34)57-17(50,51)6(24,12(38,39)40)59-18(52,53)7(25,13(41,42)43)58-16(48,49)5(23,11(35,36)37)56-14(44,45)3(20,21)9(29,30)31/h54H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFAGMAKCNOJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H3F35O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660160 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-Icosafluoro-2,5,8,11,14-pentakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

980.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27617-34-1 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-Icosafluoro-2,5,8,11,14-pentakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound primarily involves the controlled reaction of perfluorinated intermediates with suitable alcohol precursors. Key aspects include:

Starting Materials : Perfluorinated carbon chain precursors with ether linkages and methyl substituents are reacted with nucleophilic alcohol groups to introduce the terminal hydroxyl functionality.

Reaction Environment : The reactions typically occur under inert atmosphere conditions to prevent unwanted side reactions, with carefully controlled temperature and pressure to optimize yield and selectivity.

Catalysts and Reagents : Catalysts such as Lewis acids or bases may be employed to facilitate ether bond formation or substitution reactions. Specific fluorination reagents or perfluoroalkylation agents are used to ensure full fluorination.

-

- Nucleophilic substitution on perfluorinated alkyl halides or sulfonates to introduce ether linkages.

- Ring-opening polymerization of fluorinated epoxides (e.g., hexafluoropropylene oxide) to build the polyether backbone.

- Hydroxylation steps to install the terminal alcohol group.

These steps are often performed sequentially with intermediate purification to maintain product integrity.

Industrial Scale Production Methods

On an industrial scale, the preparation of 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) involves:

Large-scale reactors equipped for fluorochemical synthesis, maintaining strict control over temperature (often sub-ambient to moderate temperatures) and pressure.

Continuous flow or batch processes where perfluorinated intermediates are reacted with alcohol precursors under catalytic conditions.

-

- Distillation under reduced pressure to separate the target compound from unreacted materials and by-products.

- Chromatographic techniques such as preparative HPLC or flash chromatography to achieve high purity.

Quality Control : Analytical techniques such as NMR, mass spectrometry, and fluorine content analysis are employed to verify the structure and purity.

Detailed Reaction Analysis and Mechanistic Insights

| Reaction Step | Description | Typical Conditions | Outcome/Product |

|---|---|---|---|

| Perfluoroalkylation | Introduction of perfluorinated methyl groups | Fluorination reagents, inert atmosphere | Perfluorinated backbone formation |

| Ether Linkage Formation | Nucleophilic substitution or ring-opening polymerization | Lewis acid/base catalysts, controlled temp | Polyether chain with oxygen linkages |

| Terminal Hydroxyl Group Addition | Hydroxylation or substitution to install -OH group | Alcohol reagents, mild conditions | 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) |

The ring-opening polymerization of fluorinated epoxides is a critical step to form the polyether chain with precise control over chain length and branching.

Substitution reactions are carefully managed to avoid degradation of the fluorinated segments.

The terminal alcohol group is introduced last to prevent side reactions and maintain functional group integrity.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | -20°C to 80°C | Lower temps to avoid decomposition |

| Reaction Pressure | Atmospheric to slight positive pressure | Controlled to optimize reaction kinetics |

| Catalysts | Lewis acids (e.g., BF3), bases | Facilitate ether bond formation |

| Purification Methods | Distillation, chromatography | Essential for removing fluorinated impurities |

| Yield | Generally moderate to high (60-85%) | Depends on precursor purity and reaction control |

| Storage Conditions | Ambient temperature, inert atmosphere | To prevent degradation or hydrolysis |

Research Findings and Optimization Studies

Research indicates that hexafluoropropylene oxide (HFPO) and related fluorinated epoxides serve as key monomers in the synthesis, enabling controlled polymerization to form the desired polyether structure.

Optimization of catalyst type and loading significantly affects the molecular weight distribution and purity of the final product.

Studies show that the presence of methyl branches at specific positions enhances the compound's hydrophobicity and thermal stability, which is critical for its applications in coatings and pharmaceuticals.

Purification techniques such as high-performance liquid chromatography (HPLC) have been refined to separate closely related fluorinated impurities, improving the overall quality of the compound.

Summary Table: Preparation Method Overview

| Step | Description | Key Considerations |

|---|---|---|

| Starting material prep | Synthesis of perfluorinated intermediates | High purity required, controlled fluorination |

| Polymerization | Ring-opening of fluorinated epoxides | Catalyst choice crucial, temperature control |

| Functional group addition | Introduction of terminal hydroxyl group | Mild conditions to preserve fluorination |

| Purification | Distillation and chromatography | Removal of side products and unreacted materials |

| Quality control | Spectroscopic and chromatographic analysis | Confirm structure, purity, and fluorine content |

Chemical Reactions Analysis

Types of Reactions

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The ether linkages and fluorinated segments can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the primary alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₈H₃F₃₅O₆

- Molecular Weight : 980.16 g/mol

- Density : 1.79 g/cm³

- Flash Point : None reported

Structural Characteristics

The compound features a long carbon chain with multiple fluorinated methyl groups and ether linkages that contribute to its unique physical and chemical properties. These characteristics provide the compound with high thermal stability and hydrophobicity.

Materials Science

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) is utilized in the development of advanced materials due to its excellent surface properties. Its fluorinated nature imparts low surface energy and high resistance to chemical degradation.

Case Study: Coatings

Fluorinated compounds are often used in protective coatings for various surfaces. Research has shown that incorporating HFPO hexamer alcohol into polymer matrices can enhance the water and oil repellency of coatings while maintaining flexibility and durability.

Pharmaceuticals

In pharmaceutical applications, this compound serves as an intermediate in the synthesis of fluorinated drugs. The presence of fluorine atoms can significantly alter the biological activity and pharmacokinetics of drug molecules.

Case Study: Drug Development

A study investigated the use of HFPO hexamer alcohol in synthesizing novel antifungal agents. The fluorinated derivatives exhibited enhanced efficacy against resistant fungal strains compared to non-fluorinated counterparts.

Environmental Chemistry

The environmental impact and behavior of fluorinated compounds are critical areas of study due to their persistence in ecosystems. Research on HFPO hexamer alcohol focuses on its degradation pathways and potential environmental risks.

Case Study: Biodegradation Studies

A recent study assessed the biodegradability of HFPO hexamer alcohol in aquatic environments. Results indicated that while the compound is resistant to microbial degradation, certain conditions can facilitate its breakdown into less harmful byproducts.

Analytical Chemistry

HFPO hexamer alcohol is employed as a standard reference material in analytical chemistry for calibrating instruments used in detecting perfluorinated compounds in environmental samples.

Case Study: Calibration Standards

In a comprehensive analysis of water samples for perfluorinated compounds, HFPO hexamer alcohol was used to create calibration curves for mass spectrometry techniques. This ensured accurate quantification of trace levels of contaminants.

Summary Table of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Materials Science | Used in coatings for enhanced surface properties | Fluorinated coatings enhancing water repellency |

| Pharmaceuticals | Intermediate for synthesizing fluorinated drugs | Antifungal agent synthesis with improved efficacy |

| Environmental Chemistry | Studies on degradation pathways and environmental impact | Biodegradability assessments in aquatic environments |

| Analytical Chemistry | Standard reference material for calibrating detection instruments | Calibration standards for mass spectrometry |

Mechanism of Action

The mechanism of action of 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) involves its interaction with molecular targets and pathways within biological systems. The compound’s fluorinated segments and ether linkages allow it to interact with various biomolecules, potentially affecting their function and activity. The primary alcohol group can also participate in biochemical reactions, further influencing its effects .

Comparison with Similar Compounds

Fluorinated Polyethers with Methyl Substituents

2H-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane (Fluoroether E5) :

- Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoylfluoride: Formula: C18F36O6 Molecular Weight: 996.14 g/mol Boiling Point: 395.7°C at 760 mmHg Key Difference: Replaces the terminal -OH group with a reactive acyl fluoride (-COF), making it more suited for polymerization or surfactant synthesis.

Shorter-Chain Fluorinated Alcohols

1H,1H-Perfluorohexan-1-ol (CAS 423-46-1) :

- 1H,1H,2H,2H-Perfluorohexan-1-ol (CAS 2043-47-2): Safety Profile: Classified as non-PBT (persistent, bioaccumulative, toxic) and non-vPvB (very persistent, very bioaccumulative) . Key Difference: Partial fluorination (non-perfluorinated) reduces hydrophobicity and chemical inertness.

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound* | N/A | ~950–1000 (estimated) | >300 (estimated) | -OH, -O-, -CF2-, -CH3 |

| 2H-Perfluoro-5,8,11,14-tetramethyl-pentaoxaoctadecane | C17HF35O5 | 950.13 | 221–225 | -O-, -CF2-, -CH3 |

| Perfluorohexan-1-ol | C6H3F11O | 312.08 | ~130 | -OH, -CF2- |

| 1H,1H,10H,10H-Perfluoro-1,10-decanediol | C10H4F16O2 | 500.12 | N/A | Dual -OH, -CF2- |

*Estimated based on structural analogs .

Environmental and Toxicological Profiles

- Bioaccumulation Potential: Analogues like 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) have been detected in Greater Flamingo blood, indicating environmental persistence and bioaccumulation .

- Safety Data : Shorter-chain fluorinated alcohols (e.g., CAS 2043-47-2) show lower regulatory concerns compared to long-chain perfluoroalkyl substances (PFAS), which are linked to toxicity and persistence .

Biological Activity

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol), with CAS number 27617-34-1 and molecular formula , is a synthetic perfluorinated compound that has garnered attention for its unique properties and potential applications. This compound is characterized by a long carbon chain with multiple methyl and ether groups, contributing to its stability and hydrophobic characteristics.

| Property | Value |

|---|---|

| Molecular Weight | 980.15 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

| Purity | ≥ 90% |

The compound's unique structure imparts significant stability against environmental degradation and biological metabolism.

The biological activity of 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) is primarily attributed to its interaction with biological membranes. The perfluorinated chains enhance its ability to alter membrane fluidity and permeability. This can lead to various biological responses:

- Cell Membrane Interaction : The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane integrity and function.

- Toxicological Effects : Initial studies suggest potential toxicological effects on aquatic organisms due to bioaccumulation and persistence in biological systems.

Study on Aquatic Toxicity

A study conducted on the effects of perfluorinated compounds on aquatic life highlighted the impact of similar compounds on fish species. The findings indicated that exposure to high concentrations resulted in altered behavior and physiological stress responses. While specific data on 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) is limited, extrapolation from related compounds suggests potential risks to aquatic ecosystems.

Human Health Implications

Research into the broader category of perfluorinated compounds indicates concerns regarding their accumulation in human tissues. Studies have linked these compounds to various health issues including endocrine disruption and developmental toxicity. Although direct studies on this specific compound are scarce, its structural similarities to other perfluorinated alcohols warrant caution regarding potential human health impacts.

Q & A

Q. What are the optimal fluorination methods for synthesizing 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)?

The synthesis typically involves stepwise fluorination using agents like sulfur tetrafluoride (SF₄) or hydrogen fluoride (HF) under controlled conditions. Key steps include:

- Precursor preparation : Start with a polyol containing methyl and oxa groups.

- Fluorination : Use SF₄ at 80–120°C in anhydrous solvents (e.g., diglyme) to replace hydroxyl groups with fluorine atoms .

- Purification : Fractional distillation or preparative HPLC to isolate the target compound. Validate purity via ¹⁹F NMR and FTIR to confirm fluorine substitution and absence of residual hydroxyl groups .

Q. How should researchers characterize the compound’s physicochemical properties?

Prioritize the following methods:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .

- Hydrophobicity : Measure contact angles using a goniometer with water and hexadecane to quantify surface energy .

- Density and refractive index : Use a pycnometer and refractometer, respectively, as reported in similar perfluorinated alcohols (e.g., 1.651 g/mL at 25°C) .

Q. What analytical techniques are recommended for detecting trace amounts in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. Key parameters:

- Column : C18 reverse-phase with methanol/water gradients.

- Quantification : Use isotopically labeled analogs (e.g., ¹³C-PFOA) as internal standards to mitigate matrix effects .

Advanced Research Questions

Q. How can conflicting data on the compound’s boiling point and density be resolved?

Discrepancies in reported values (e.g., 88–95°C/28 mmHg vs. 155°C for related perfluorooctanol derivatives) may arise from impurities or isomerization. To resolve:

- Purity assessment : Perform GC-MS or high-resolution NMR to confirm structural integrity.

- Standardized protocols : Replicate measurements under identical conditions (e.g., 25°C, inert atmosphere) using calibrated instruments .

- Computational validation : Compare experimental data with density functional theory (DFT)-predicted properties .

Q. What experimental design is suitable for studying its surfactant behavior in complex matrices?

Design interfacial tension experiments using:

- Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess monolayer formation.

- Dynamic light scattering (DLS) : Evaluate micelle size in aqueous solutions.

- Controlled variables : Vary pH, ionic strength, and co-solvents (e.g., ethanol) to mimic environmental or biological systems .

Q. How can researchers differentiate structural isomers in mixtures?

Advanced chromatographic and spectroscopic methods are required:

- Chiral HPLC : Use columns with β-cyclodextrin stationary phases to resolve enantiomers.

- Multidimensional NMR : Combine ¹H-¹⁹F HOESY and COSY to map spatial interactions between fluorine and hydrogen atoms .

- High-resolution MS/MS : Fragment ions at m/z 364.10 (C₈H₅F₁₃O) to identify branching patterns .

Q. What strategies mitigate degradation during long-term storage?

Degradation pathways (e.g., hydrolysis or oxidation) can be minimized by:

Q. How can computational modeling enhance understanding of its molecular interactions?

Integrate molecular dynamics (MD) simulations with experimental

- Force fields : Use OPLS-AA or CHARMM parameters optimized for perfluorinated chains.

- Applications : Predict binding affinities with proteins (e.g., serum albumin) or lipid membranes using free-energy perturbation (FEP) methods .

- Validation : Compare simulated interfacial tensions with experimental pendant drop measurements .

Methodological Frameworks

Q. How to align research on this compound with existing theories of fluorinated surfactant behavior?

Link studies to:

- Critical micelle concentration (CMC) theory : Relate chain length and fluorine content to CMC values using the Rosen–Aronson model .

- Hansen solubility parameters : Corporate fluorine’s polar contributions to predict solubility in nonpolar solvents .

- Environmental persistence : Apply fugacity models to assess bioaccumulation potential, referencing PFAS regulatory frameworks .

Q. What statistical approaches address variability in experimental replicates?

Employ:

- Design of experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst load).

- Bayesian regression : Quantify uncertainty in kinetic data (e.g., fluorination rates).

- Multivariate analysis : Apply PCA to spectral datasets (e.g., FTIR) for outlier detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.